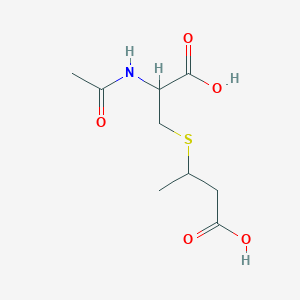
3-(2-Acetamido-2-carboxyethyl)sulfanylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE is a complex organic compound with potential applications in various scientific fields It is a derivative of L-cysteine, an amino acid that plays a crucial role in the biosynthesis of proteins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE typically involves multiple steps, starting with the protection of the amino group of L-cysteine. This is followed by the introduction of the acetyl group and the carboxypropyl side chain through a series of chemical reactions. Common reagents used in these steps include acetic anhydride for acetylation and various carboxylating agents for the introduction of the carboxypropyl group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the yield and efficiency of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides
Wissenschaftliche Forschungsanwendungen
N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying protein interactions and functions. In medicine, the compound’s potential therapeutic properties are being explored, particularly in the treatment of oxidative stress-related conditions. Additionally, its unique chemical properties make it valuable in industrial applications, such as the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE involves its interaction with various molecular targets and pathways. The acetyl group and carboxypropyl side chain can influence the compound’s binding affinity and specificity for different proteins and enzymes. These interactions can modulate the activity of key biological pathways, leading to various physiological effects. For example, the compound may act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE can be compared with other similar compounds, such as N-acetylcysteine and S-carboxymethyl-L-cysteine. While all these compounds share a common cysteine backbone, their distinct functional groups confer unique properties and applications. N-acetylcysteine is widely used as a mucolytic agent and antioxidant, while S-carboxymethyl-L-cysteine has applications in the treatment of respiratory conditions. The unique combination of acetyl and carboxypropyl groups in N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE sets it apart, offering potential advantages in terms of stability, reactivity, and biological activity.
Conclusion
N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it valuable for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help unlock new opportunities for its use in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
3-(2-acetamido-2-carboxyethyl)sulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLXIGKXJUXPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)SCC(C(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4aS,7aS)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13902243.png)
![5,6,7,8-Tetrahydro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B13902245.png)
![(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene](/img/structure/B13902264.png)
![[2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13902270.png)

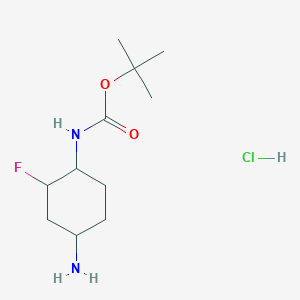
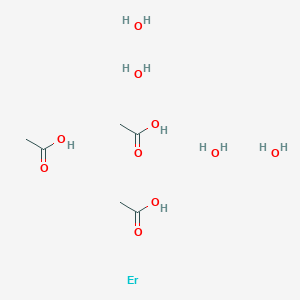
![(1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B13902290.png)

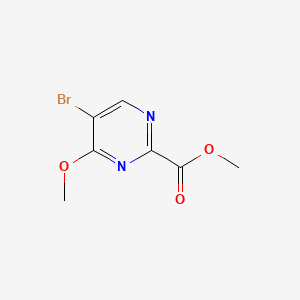

![Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13902315.png)
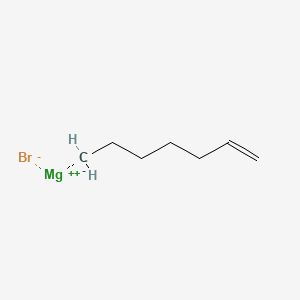
![benzyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13902327.png)
